Molecular weight and chemical structure of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid
Molecular weight and chemical structure of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid
An in-depth analysis of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid requires moving beyond basic chemical descriptors to understand its role as a highly specialized building block in modern medicinal chemistry. As a Senior Application Scientist, I approach this compound not just as a static molecule, but as a dynamic scaffold designed to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges.
The adamantane core is historically revered as a "lipophilic bullet" , capable of driving drugs across the blood-brain barrier (BBB) and shielding them from rapid metabolic degradation. However, unsubstituted adamantane is often too lipophilic, leading to poor aqueous solubility and non-specific binding. The precise 1,3,5-trisubstitution pattern of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (CAS: 466683-24-9) represents a masterclass in structural fine-tuning.
Here is a comprehensive technical guide detailing the structural rationale, synthetic methodologies, and pharmacokinetic validation protocols for this critical compound.
I. Physicochemical Profiling & Structural Rationale
Before deploying this compound in an active pharmaceutical ingredient (API) synthesis pipeline, we must quantify its baseline properties. The table below summarizes the core quantitative data for 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid .
| Property | Value | Scientific Implication |
| Chemical Name | 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid | Trisubstituted cage structure ensures high steric hindrance. |
| CAS Number | 466683-24-9 | Unique registry identifier for procurement and compliance. |
| Molecular Formula | C₁₃H₂₀O₃ | Balances hydrocarbon bulk with polar heteroatoms. |
| Molecular Weight | 224.30 g/mol | Low molecular weight leaves ample room for API conjugation without violating Lipinski’s Rule of 5. |
| LogP (Predicted) | ~2.1 - 2.5 | Optimal lipophilicity for oral bioavailability and membrane permeability. |
The Causality of the Substitution Pattern
Every functional group on this adamantane cage serves a distinct, calculated purpose in drug design:
-
The Adamantane Core: The rigid, strain-free tricyclo[3.3.1.1³‚⁷]decane architecture provides an ideal 3D pharmacophore that fits snugly into hydrophobic receptor pockets (e.g., NMDA receptors or DPP-4 enzymes) .
-
1-Carboxylic Acid (-COOH): This is the primary synthetic handle. It allows for facile coupling with amines to form stable amide bonds (often used in peptidomimetics) or esterification for prodrug development.
-
3-Ethyl Group (-CH₂CH₃): The addition of an ethyl group is a deliberate choice to increase steric bulk. This steric shielding protects adjacent C-H bonds from cytochrome P450 (CYP450)-mediated oxidation, thereby prolonging the drug's biological half-life.
-
5-Hydroxyl Group (-OH): To counteract the extreme lipophilicity of the adamantane-ethyl combination, the hydroxyl group introduces a critical polar handle. This improves aqueous solubility and provides a hydrogen-bond donor/acceptor site to anchor the molecule within a target protein's active site.
Pharmacokinetic and pharmacodynamic pathways of adamantane derivatives.
II. Synthetic Methodology: The Koch-Haaf Carboxylation
Synthesizing highly substituted adamantanes requires precise control over carbocation chemistry. The Koch-Haaf carboxylation is the gold standard for introducing a carboxylic acid group at the bridgehead (tertiary) position of the adamantane cage .
The following is a self-validating, step-by-step protocol for synthesizing 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid from 1-ethyladamantane.
Step-by-Step Protocol
-
Precursor Generation (Nitroxylation & Hydrolysis):
-
Action: React 1-ethyladamantane with a mixture of fuming nitric acid (HNO₃) and acetic acid, followed by hydrolysis in the presence of urea.
-
Causality: Nitric acid selectively attacks the electron-rich tertiary C-H bonds of the adamantane cage. This forms a stable tertiary carbocation that is subsequently trapped by water (facilitated by urea to neutralize nitrogen oxides) to yield the intermediate 3-ethyladamantane-1,5-diol .
-
-
Carbocation Formation:
-
Action: Dissolve the diol in concentrated sulfuric acid (H₂SO₄) and chill to 0–5 °C.
-
Causality: The strong acid protonates one of the hydroxyl groups, leading to the loss of water and the generation of a highly stable 1-adamantyl cation. The low temperature prevents unwanted elimination or rearrangement side reactions.
-
-
In Situ Carbon Monoxide Generation:
-
Action: Add formic acid (HCOOH) dropwise to the vigorously stirred sulfuric acid mixture.
-
Causality: Sulfuric acid acts as a dehydrating agent, stripping water from formic acid to generate carbon monoxide (CO) gas in situ. Generating CO internally ensures a high local concentration, driving the equilibrium toward the immediate capture of the adamantyl cation to form an acylium ion intermediate.
-
-
Aqueous Quenching (Self-Validation Step):
-
Action: Carefully pour the reaction mixture over a large excess of crushed ice.
-
Causality: The rapid introduction of cold water traps the acylium ion, hydrolyzing it into the final carboxylic acid. If the quench is performed at room temperature, the heat of dilution can cause the acylium ion to revert or polymerize, drastically reducing yield. A successful quench immediately yields a white precipitate, validating the reaction's progression.
-
-
Purification:
-
Action: Filter the crude solid, wash extensively with cold water until the filtrate is pH neutral, and recrystallize from an acetone-hexane mixture.
-
Multi-step synthetic workflow for 3-ethyl-5-hydroxyadamantane-1-carboxylic acid.
III. Experimental Workflow: Microsomal Stability Validation
To empirically prove that the 3-ethyl group imparts superior metabolic stability compared to unsubstituted adamantane, we must employ a self-validating Human Liver Microsome (HLM) stability assay .
Step-by-Step Protocol
-
Assay Preparation: Prepare a 10 mM stock solution of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid in DMSO. Dilute this to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Microsome Incubation: Add pooled human liver microsomes (final protein concentration: 0.5 mg/mL) to the compound solution.
-
Causality: HLMs contain the full complement of CYP450 enzymes necessary to simulate first-pass hepatic metabolism.
-
-
Reaction Initiation: Pre-warm the mixture to 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration: 1 mM).
-
Causality: NADPH is the essential electron donor cofactor for CYP450 catalytic activity. Without it, the assay cannot assess oxidative metabolism. A "minus-NADPH" control must be run in parallel to rule out chemical instability or non-CYP450 mediated degradation.
-
-
Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching & Internal Standardization: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction. The internal standard ensures that any variations in LC-MS/MS injection volume or ionization efficiency are mathematically normalized, establishing a self-validating quantitative readout.
-
-
System Validation Controls: Run parallel assays using Verapamil (high clearance control) and Warfarin (low clearance control).
-
Causality: These controls validate the enzymatic viability of the specific microsome batch. If Verapamil is not rapidly degraded (t½ < 15 mins), the entire assay is deemed invalid and must be repeated with fresh HLMs.
-
-
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life (t½).
IV. References
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
The Role of Adamantane Derivatives in Modern Drug Discovery. NBInno. Available at: [Link]
-
Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry / ResearchGate. Available at:[Link]
